4-Hydroxy Mepivacaine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

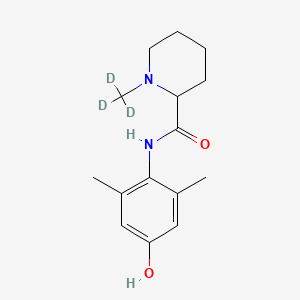

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFWYQLEUFLRTK-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857725 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323251-06-4 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy Mepivacaine-d3: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical applications of 4-Hydroxy Mepivacaine-d3, a key stable isotope-labeled internal standard for the quantification of mepivacaine and its metabolites. This document details its chemical characteristics, metabolic pathway, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Core Chemical Properties

This compound is the deuterated form of 4-Hydroxy Mepivacaine, a primary metabolite of the local anesthetic mepivacaine. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio.

| Property | Value |

| Chemical Name | N-(4-hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-2-piperidinecarboxamide |

| Synonyms | 4'-Hydroxy Mepivacaine-d3 |

| Molecular Formula | C₁₅H₁₉D₃N₂O₂ |

| Molecular Weight | 265.37 g/mol |

| CAS Number | 1323251-06-4 |

| Unlabeled CAS Number | 616-66-0 |

| Appearance | Solid |

| Purity | Typically ≥98% |

Metabolic Pathway of Mepivacaine

Mepivacaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The main metabolic routes are aromatic hydroxylation and N-demethylation. Hydroxylation, mediated predominantly by CYP1A2 and to a lesser extent by CYP3A4, results in the formation of 3-Hydroxy Mepivacaine and 4-Hydroxy Mepivacaine. These phenolic metabolites are then typically conjugated with glucuronic acid before excretion.

Experimental Protocol: Quantification of Mepivacaine and 4-Hydroxy Mepivacaine in Human Plasma by LC-MS/MS

This section outlines a representative experimental protocol for the simultaneous quantification of mepivacaine and its metabolite, 4-hydroxy mepivacaine, in human plasma using this compound as an internal standard. This method is based on established principles of bioanalytical method development and validation.

Materials and Reagents

-

Mepivacaine hydrochloride reference standard

-

4-Hydroxy Mepivacaine reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of mepivacaine, 4-hydroxy mepivacaine, and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50% methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve a calibration curve range (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation

The following is a representative protein precipitation protocol. Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts.

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrument and column used.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium acetate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Mepivacaine | 247.2 | 98.1 |

| 4-Hydroxy Mepivacaine | 263.2 | 98.1 |

| This compound (IS) | 266.2 | 101.1 |

Note: The exact m/z values may vary slightly depending on the instrument calibration and should be optimized by direct infusion of the individual compounds.

Data Analysis and Quantification

-

The concentration of mepivacaine and 4-hydroxy mepivacaine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Conclusion

This compound is an essential tool for the accurate and precise quantification of mepivacaine and its primary hydroxylated metabolite in biological matrices. Its use as an internal standard in LC-MS/MS methods helps to correct for variability in sample preparation and instrument response, ensuring high-quality data for pharmacokinetic, toxicokinetic, and clinical studies. The provided metabolic pathway and representative experimental protocol serve as a valuable resource for researchers and scientists in the field of drug metabolism and bioanalysis.

An In-Depth Technical Guide to the Proposed Synthesis of 4-Hydroxy Mepivacaine-d3

Overview of the Synthetic Strategy

The proposed synthesis of 4-Hydroxy Mepivacaine-d3, chemically named N-(4-hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-piperidine-2-carboxamide, is a multi-step process. The strategy involves the synthesis of a key intermediate, a protected 4-hydroxy-2,6-dimethylaniline, followed by amide coupling with piperidine-2-carboxylic acid, and finally, N-deuteromethylation and deprotection.

The proposed synthetic workflow is illustrated in the diagram below:

An In-Depth Technical Guide on 4-Hydroxy Mepivacaine-d3: Mechanism of Action, Metabolism, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy Mepivacaine-d3, a key metabolite of the local anesthetic mepivacaine, and its deuterated form. While direct pharmacological studies on 4-Hydroxy Mepivacaine are scarce, its mechanism of action is inferred from its parent compound. This document details the well-established mechanism of mepivacaine, its metabolic pathway leading to 4-Hydroxy Mepivacaine, and the critical role of the deuterated isotopologue, this compound, in modern analytical methodologies. Experimental protocols for the analysis of mepivacaine and its metabolites are also provided, alongside a discussion of the available data and existing research gaps.

Introduction

Mepivacaine is a widely used local anesthetic of the amide type, valued for its rapid onset and intermediate duration of action.[1] Its clinical efficacy is attributed to the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of action potentials.[2] Following administration, mepivacaine undergoes extensive metabolism in the liver, primarily through hydroxylation and N-demethylation, leading to the formation of several metabolites, including 3-hydroxy and 4-hydroxy mepivacaine.[3] The deuterated form, this compound, serves as a crucial internal standard for the accurate quantification of 4-Hydroxy Mepivacaine in biological matrices using mass spectrometry-based methods.[4][5] Understanding the properties of this metabolite and its deuterated analogue is essential for pharmacokinetic studies, drug metabolism research, and forensic analysis.

Inferred Mechanism of Action of 4-Hydroxy Mepivacaine

Due to a lack of direct pharmacological studies on 4-Hydroxy Mepivacaine, its mechanism of action is inferred from its parent compound, mepivacaine.

Blockade of Voltage-Gated Sodium Channels

Local anesthetics like mepivacaine exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.[2] This action is achieved by binding to a specific receptor site within the pore of the sodium channel. The blockade of sodium influx prevents the depolarization of the neuronal membrane, thereby inhibiting the initiation and conduction of nerve impulses.

It is highly probable that 4-Hydroxy Mepivacaine shares this primary mechanism of action. The addition of a hydroxyl group to the phenyl ring may, however, alter its physicochemical properties, such as lipophilicity and pKa, which could in turn influence its potency, duration of action, and side-effect profile compared to mepivacaine.

The Role of Deuteration in this compound

The "-d3" designation in this compound indicates that three hydrogen atoms have been replaced by deuterium atoms. This stable isotope labeling does not alter the fundamental chemical properties of the molecule.[4] Consequently, its mechanism of action is expected to be identical to that of the non-deuterated 4-Hydroxy Mepivacaine. The primary purpose of deuteration is to increase the molecular weight by three mass units, allowing it to be distinguished from the endogenous metabolite in mass spectrometry analysis. This makes this compound an ideal internal standard for achieving high accuracy and precision in quantitative assays.

Metabolism of Mepivacaine

Mepivacaine is extensively metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathways are aromatic hydroxylation and N-demethylation. Aromatic hydroxylation results in the formation of 3-hydroxy mepivacaine and 4-hydroxy mepivacaine.[3] These phenolic metabolites are then typically conjugated with glucuronic acid before being excreted in the urine.[3]

References

- 1. mepivacaine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rmtcnet.com [rmtcnet.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Strategic Role of Deuterated Standards in Advancing Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, a profound understanding of a drug candidate's metabolic fate is paramount. This technical guide delves into the pivotal role of deuterated standards in modern drug metabolism studies. By strategically replacing hydrogen atoms with their stable isotope, deuterium, researchers can unlock a wealth of information, leading to the development of safer and more effective medicines. This guide provides an in-depth exploration of the core principles, experimental applications, and significant advantages of employing deuterated compounds in drug metabolism research.

The Foundational Principle: The Kinetic Isotope Effect (KIE)

The utility of deuterated compounds in drug metabolism is fundamentally rooted in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the higher mass of deuterium.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[2][3] This effect is particularly pronounced in reactions catalyzed by Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism and often involve the cleavage of C-H bonds.[4][5]

The magnitude of the KIE is expressed as the ratio of the reaction rates (kH/kD). A significant primary deuterium KIE provides evidence that hydrogen abstraction is at least partially rate-limiting in the reaction.[4] This principle is not merely a theoretical curiosity but a powerful tool that medicinal chemists have exploited for decades to intentionally slow down the metabolism of drug candidates.[5][6] The first in vitro microsome studies of deuterated morphine appeared as early as the 1960s.[5][6]

Core Applications of Deuterated Standards in Drug Metabolism

Deuterated compounds serve two primary and transformative roles in drug metabolism studies: as invaluable internal standards for bioanalysis and as therapeutically enhanced drug candidates .

Deuterated Internal Standards: The Gold Standard for Quantitative Bioanalysis

Accurate quantification of drugs and their metabolites in complex biological matrices like plasma and urine is a critical challenge in pharmacokinetic (PK) studies. Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for this purpose, and the use of an appropriate internal standard is essential for robust and reliable data.[1][7]

A deuterated version of the analyte is considered the ideal internal standard because it shares nearly identical physicochemical properties with the parent compound.[8] This includes the same extraction recovery, ionization response in the mass spectrometer, and chromatographic retention time.[2] By co-eluting with the analyte, the deuterated internal standard effectively normalizes for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), which can significantly impact the accuracy of quantification.[8][9]

Key Advantages of Deuterated Internal Standards:

-

Correction for Matrix Effects: Compensates for the variability in ionization efficiency caused by co-eluting molecules from the biological matrix.[8][9]

-

Improved Precision and Accuracy: Leads to more reliable and reproducible quantitative results.[10]

-

Enhanced Assay Robustness: Increases the throughput and lowers the rejection rates of bioanalytical methods.[2]

Deuterated Drugs: Engineering Better Pharmacokinetic Profiles

The deliberate incorporation of deuterium into a drug molecule at metabolically vulnerable positions, often referred to as "metabolic soft spots," can significantly alter its pharmacokinetic profile.[2][11] This strategy, known as "deuterium switching" when applied to existing drugs, can lead to several therapeutic advantages:[12]

-

Enhanced Metabolic Stability: By slowing down the rate of metabolism, the drug's half-life is extended.[4][13]

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[11]

-

Improved Safety Profile: Slower metabolism can reduce the formation of potentially toxic metabolites.[13] It can also lead to lower peak plasma concentrations (Cmax) while increasing the overall drug exposure (AUC), potentially mitigating dose-dependent side effects.

-

Increased Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose reaches systemic circulation.[13]

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the viability of this approach.[12] More recently, the approval of deucravacitinib in 2022 marked the arrival of the first de novo deuterated drug.[12]

Quantitative Data Summary

The following tables summarize quantitative data illustrating the impact of deuteration on key drug metabolism parameters.

Table 1: Comparison of In Vitro Metabolic Stability of Enzalutamide and its Deuterated Analog (d3-ENT) [14]

| Parameter | Enzalutamide (ENT) | d3-ENT | % Reduction with d3-ENT | KH/KD |

| Rat Liver Microsomes | ||||

| CLint (Vmax/Km) | Value not specified | Value not specified | 49.7% | ~2 |

| Human Liver Microsomes | ||||

| CLint (Vmax/Km) | Value not specified | Value not specified | 72.9% | ~2 |

Table 2: Comparison of In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and d3-ENT in Rats (Oral Administration, 10 mg/kg) [14]

| Parameter | Enzalutamide (ENT) | d3-ENT | % Change with d3-ENT |

| Cmax (ng/mL) | 2258 ± 193 | 3055 ± 229 | +35% |

| AUC0–t (h·ng/mL) | 51483 ± 2904 | 104401 ± 6393 | +102% |

| t1/2 (hours) | 11.9 ± 2.4 | 18.4 ± 2.2 | +55% |

| M2 Metabolite Exposure | 8.39 (Ratio to M1) | 60.7 (Ratio to M1) | 8-fold lower exposure |

Table 3: Impact of Deuteration on the In Vitro Half-Life of Indiplon [4]

| System | Indiplon (N-CH3) | Deuterated Indiplon (N-CD3) | % Increase in Half-Life |

| Rat Liver Microsomes | Value not specified | Value not specified | 30% |

| Human Liver Microsomes | Value not specified | Value not specified | 20% |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments where deuterated standards are crucial.

Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of a compound and assess the impact of deuteration on its metabolic stability.

Materials:

-

Test compound (deuterated and non-deuterated)

-

Pooled human or animal liver microsomes (e.g., HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (containing a deuterated internal standard for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of the test compounds in phosphate buffer.

-

Thaw the liver microsomes on ice.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the test compound working solution to the wells.

-

Incubate the plate at 37°C with shaking.

-

-

Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from the incubation mixture.

-

Immediately quench the reaction by adding the aliquots to wells containing cold acetonitrile with the deuterated internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the concentration of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint).

-

Protocol: Reaction Phenotyping using Chemical Inhibitors

Objective: To identify the specific CYP enzymes responsible for the metabolism of a drug candidate.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

A panel of selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with a deuterated internal standard

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare stock solutions of the test compound, inhibitors, and internal standard.

-

-

Pre-incubation with Inhibitors:

-

In separate tubes or wells, pre-incubate the HLM with each specific CYP inhibitor (and a vehicle control) at 37°C for a specified time (e.g., 15-30 minutes) to allow for enzyme inactivation.

-

-

Metabolic Reaction:

-

Add the test compound to each of the pre-incubated mixtures.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

-

Quenching and Sample Processing:

-

Stop the reactions by adding cold acetonitrile containing the deuterated internal standard.

-

Centrifuge to pellet the protein and transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the amount of parent drug remaining or the formation of a specific metabolite.

-

-

Data Analysis:

-

Compare the rate of metabolism in the presence of each inhibitor to the vehicle control.

-

A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the drug's metabolism.

-

Visualizing Core Concepts with Graphviz

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in drug metabolism studies involving deuterated standards.

Caption: The Kinetic Isotope Effect (KIE) slows C-D bond cleavage.

Caption: Workflow for a typical drug metabolism study using a deuterated internal standard.

Caption: Logical relationships stemming from a deuteration strategy in drug development.

Metabolic Switching: An Important Consideration

While deuteration can slow metabolism at a specific site, it can also lead to a phenomenon known as metabolic switching .[2][11] In this scenario, the metabolic burden shifts to other, non-deuterated positions on the molecule.[2] This can result in a change in the ratio of different metabolites, which may or may not be beneficial.[4] In some cases, this can lead to the formation of unexpected or undesirable metabolites. Therefore, a thorough investigation of the metabolic profile of a deuterated drug is essential to ensure that metabolic switching does not compromise its safety.[2] For example, in studies with deuterated caffeine, deuteration of one methyl group at a time was found to attenuate oxidation at that position but induced significant metabolic switching at the other non-deuterated sites.[2]

Conclusion

Deuterated standards have become an indispensable tool in the field of drug metabolism. As internal standards, they provide the benchmark for accuracy and reliability in quantitative bioanalysis. As a drug design strategy, the targeted incorporation of deuterium offers a scientifically robust approach to enhancing the pharmacokinetic properties of drug candidates, leading to improved efficacy, safety, and patient compliance. A comprehensive understanding of the principles of the kinetic isotope effect and the potential for metabolic switching is crucial for the successful application of this technology. As analytical techniques and synthetic methodologies continue to advance, the strategic use of deuterated standards will undoubtedly continue to play a vital role in accelerating the discovery and development of new and improved medicines.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioscientia.de [bioscientia.de]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. bioivt.com [bioivt.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Knowledge Graphs for Drug Discovery and Target ID | ZeClinics CRO [zeclinics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 14. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetic Profile of 4-Hydroxy Mepivacaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine, an amide-type local anesthetic, undergoes extensive metabolism in the liver prior to excretion. One of its primary metabolites is 4-Hydroxy Mepivacaine. Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of the safety and efficacy of mepivacaine, as metabolites can contribute to both the therapeutic and potential toxic effects of the parent drug. This technical guide provides a detailed overview of the current knowledge regarding the pharmacokinetic profile of 4-Hydroxy Mepivacaine, including its metabolic pathway, available quantitative data, and the experimental protocols used for its analysis.

Metabolic Pathway of Mepivacaine to 4-Hydroxy Mepivacaine

The biotransformation of mepivacaine to 4-Hydroxy Mepivacaine is a two-step process primarily occurring in the liver.

Phase I Metabolism: Hydroxylation

Mepivacaine undergoes aromatic hydroxylation to form 4-Hydroxy Mepivacaine. This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes. In vitro studies with human liver microsomes have identified CYP1A2 and CYP3A4 as the major isoforms responsible for this metabolic conversion.

Phase II Metabolism: Glucuronidation

Following its formation, 4-Hydroxy Mepivacaine is further metabolized through conjugation with glucuronic acid. This process, known as glucuronidation, is a major pathway for the detoxification and elimination of drugs and their metabolites. The resulting 4-Hydroxy Mepivacaine glucuronide is a more water-soluble compound that can be readily excreted from the body, primarily in the urine.[1] While it is established that 4-Hydroxy Mepivacaine undergoes glucuronidation, the specific UDP-glucuronosyltransferase (UGT) isozymes responsible for this reaction in humans have not been definitively identified in the reviewed literature.

Below is a diagram illustrating the metabolic pathway from mepivacaine to its hydroxylated and conjugated metabolites.

Quantitative Pharmacokinetic Data

A comprehensive review of the scientific literature reveals a significant gap in the specific pharmacokinetic data for 4-Hydroxy Mepivacaine. While the pharmacokinetics of the parent drug, mepivacaine, are well-documented, quantitative parameters for its hydroxylated metabolite are not consistently reported. The following table summarizes the key pharmacokinetic parameters for mepivacaine and highlights the lack of available data for 4-Hydroxy Mepivacaine.

| Parameter | Mepivacaine | 4-Hydroxy Mepivacaine | Reference |

| Peak Plasma Concentration (Cmax) | 1.54 ± 0.34 µg/mL (R-isomer) 2.34 ± 0.51 µg/mL (S-isomer) | Not Reported in Literature | [2] |

| Time to Peak Plasma Concentration (Tmax) | Identical for both isomers | Not Reported in Literature | [2] |

| Area Under the Curve (AUC) | AUC∞ of S(-)-mepivacaine was almost double that of R(+)-mepivacaine | Not Reported in Literature | [2] |

| Elimination Half-life (t½) | 1.9 to 3.2 hours in adults | Not Reported in Literature | [3] |

| Metabolism | Primarily hepatic via hydroxylation and N-demethylation.[1] | Undergoes glucuronidation.[1] | |

| Excretion | Less than 5-10% excreted unchanged in urine.[3] Metabolites are primarily excreted in the urine.[1] | Excreted as a glucuronide conjugate in urine.[1] |

Experimental Protocols

The quantification of 4-Hydroxy Mepivacaine in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Below are detailed methodologies synthesized from various published studies for the analysis of mepivacaine and its metabolites.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common method for extracting mepivacaine and its metabolites from plasma or serum.

-

Aliquot Sample: Transfer 200 µL of the plasma or serum sample into a clean microcentrifuge tube.

-

Internal Standard: Add a specific volume of an internal standard solution (e.g., a deuterated analog of mepivacaine or a structurally similar compound) to each sample, calibrator, and quality control sample.

-

Alkalinization: Add a small volume of a basic solution (e.g., 1M sodium hydroxide) to raise the pH of the sample. This facilitates the extraction of the analytes into an organic solvent.

-

Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate or a mixture of n-pentane and isoamyl alcohol).

-

Vortex and Centrifuge: Vortex the mixture vigorously for several minutes to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

-

Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general framework for the instrumental analysis. Specific parameters may need to be optimized based on the instrument and column used.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of mepivacaine and its metabolites.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule [M+H]+) of 4-Hydroxy Mepivacaine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Below is a diagram illustrating a typical experimental workflow for the quantification of 4-Hydroxy Mepivacaine.

Conclusion

The metabolism of mepivacaine to 4-Hydroxy Mepivacaine is a significant pathway in its elimination, involving key hepatic enzymes. While the metabolic route is reasonably well-characterized, there is a notable absence of specific pharmacokinetic data for 4-Hydroxy Mepivacaine in the public domain. This highlights an area for future research that would be invaluable for a more complete understanding of mepivacaine's disposition and potential for drug-drug interactions. The analytical methods for the quantification of mepivacaine and its metabolites are well-established, providing a solid foundation for conducting such pharmacokinetic studies. Further investigation into the specific UGT isozymes involved in the glucuronidation of 4-Hydroxy Mepivacaine would also contribute to a more comprehensive understanding of its pharmacokinetic profile.

References

An In-depth Technical Guide to 4-Hydroxy Mepivacaine-d3 for Research Use Only

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy Mepivacaine-d3, a key metabolite and stable isotope-labeled internal standard used in the bioanalysis of the local anesthetic, Mepivacaine. This document details its chemical properties, metabolic pathways, and its application in robust analytical methodologies, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and toxicology.

Core Concepts: Understanding this compound

This compound is the deuterium-labeled form of 4-Hydroxy Mepivacaine, a primary metabolite of the widely used local anesthetic, Mepivacaine. Its significance in research lies in its role as an ideal internal standard for quantification studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of three deuterium atoms on the N-methyl group provides a mass shift that allows for its clear differentiation from the unlabeled analyte, while maintaining nearly identical chemical and physical properties. This ensures that it mimics the behavior of the analyte during sample preparation and analysis, correcting for variations and leading to highly accurate and precise results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-piperidine-2-carboxamide |

| CAS Number | 1323251-06-4 |

| Molecular Formula | C₁₅H₁₉D₃N₂O₂ |

| Molecular Weight | 265.37 g/mol |

| Appearance | Typically a solid |

| Purity | >98% (commonly available) |

| Storage | Recommended storage at -20°C |

Metabolic Pathway of Mepivacaine

Mepivacaine undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation and N-demethylation. The formation of 4-Hydroxy Mepivacaine is a significant metabolic route, catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP3A4 identified as the key isoforms involved in this transformation.[1] This metabolic process is crucial for the detoxification and elimination of Mepivacaine from the body.

Experimental Protocols: Quantification of Mepivacaine using this compound

The following section outlines a representative experimental protocol for the quantification of Mepivacaine in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established bioanalytical methods for similar local anesthetics and general validation guidelines.

Materials and Reagents

-

Mepivacaine analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mepivacaine and this compound in methanol.

-

Working Solutions:

-

Mepivacaine Calibration Standards: Serially dilute the Mepivacaine stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration curve standards.

-

Mepivacaine Quality Control (QC) Samples: Prepare separate working solutions for QC samples at low, medium, and high concentrations.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting Mepivacaine from plasma samples.

-

Add 50 µL of human plasma to a microcentrifuge tube.

-

Spike with 10 µL of the appropriate Mepivacaine working solution (for calibration standards and QCs) or blank diluent (for blank samples).

-

Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to all samples except for the blank. For the blank, add 150 µL of acetonitrile without the internal standard.

-

Vortex mix for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Mepivacaine.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |

| Injection Volume | 5 µL |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Mepivacaine: m/z 247.2 → 98.1this compound: m/z 266.2 → 101.1 (Predicted) |

Note: The MRM transition for this compound is predicted based on the structure and may require optimization.

Method Validation and Data Presentation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA).

Calibration Curve and Linearity

The calibration curve should be prepared by plotting the peak area ratio of Mepivacaine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

| Analyte | Calibration Range (ng/mL) | r² |

| Mepivacaine | 1 - 1000 | > 0.99 |

Precision and Accuracy

The precision (as coefficient of variation, %CV) and accuracy (as percent bias) should be evaluated at low, medium, and high QC concentrations in both intra-day and inter-day runs.

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| Low | < 15% | ± 15% | < 15% | ± 15% |

| Medium | < 15% | ± 15% | < 15% | ± 15% |

| High | < 15% | ± 15% | < 15% | ± 15% |

Recovery and Matrix Effect

The extraction recovery of Mepivacaine and the matrix effect should be assessed to ensure that the sample preparation is efficient and that endogenous plasma components do not interfere with the ionization of the analyte and internal standard.

| Parameter | Mepivacaine | This compound |

| Extraction Recovery (%) | Consistent and reproducible | Consistent and reproducible |

| Matrix Effect (%) | Within acceptable limits (e.g., 85-115%) | Within acceptable limits (e.g., 85-115%) |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Mepivacaine in biological matrices. Its use as an internal standard in LC-MS/MS methods allows researchers to overcome the challenges of sample preparation variability and matrix effects, leading to high-quality data in pharmacokinetic, drug metabolism, and toxicological studies. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust and reliable bioanalytical assays for Mepivacaine.

References

Commercial Suppliers and Technical Applications of 4-Hydroxy Mepivacaine-d3: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for accurate bioanalytical method development. This technical guide provides an in-depth overview of 4-Hydroxy Mepivacaine-d3, a deuterated metabolite of the local anesthetic Mepivacaine. This document outlines its commercial availability, its application in analytical methodologies, and the biochemical pathways of its parent compound.

Introduction to this compound

This compound is the deuterium-labeled form of 4-Hydroxy Mepivacaine, a primary metabolite of the widely used local anesthetic, Mepivacaine. The incorporation of deuterium atoms (d3) creates a stable, heavier isotope of the molecule. This mass difference is readily detectable by mass spectrometry, making this compound an ideal internal standard for quantitative analysis of Mepivacaine and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variability in sample processing.

Commercial Availability

A number of specialized chemical suppliers offer this compound for research and analytical purposes. The compound is typically supplied as a certified reference material with a specified purity. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| LGC Standards | This compound | 1323251-06-4 | C₁₅H₁₉D₃N₂O₂ | 265.37 | High-quality reference standard for pharmaceutical testing.[1] |

| MedChemExpress | This compound | 1323251-06-4 | C₁₅H₁₉D₃N₂O₂ | 265.37 | Provided for research use, with available data sheets. |

| BOC Sciences | This compound | 1323251-06-4 | C₁₅H₁₉D₃N₂O₂ | 265.37 | Part of their portfolio of isotope-labeled compounds. |

| Alfa Chemistry | This compound | 1323251-06-4 | C₁₅H₁₉D₃N₂O₂ | 265.37 | Supplier of high-quality chemicals for research and development. |

| Chemical Register | This compound | 1323251-06-4 | C₁₅H₁₉D₃N₂O₂ | 265.37 | Lists various suppliers of this compound. |

Biochemical Pathway: Metabolism of Mepivacaine

Mepivacaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP3A4 playing significant roles.[2] The main metabolic pathways are aromatic hydroxylation and N-demethylation.[3][4] Aromatic hydroxylation results in the formation of 3-hydroxy and 4-hydroxy mepivacaine. These phenolic metabolites are then typically conjugated with glucuronic acid before excretion.[3][4] N-demethylation leads to the formation of pipecoloxylidide. Only a small fraction (5-10%) of the administered mepivacaine is excreted unchanged in the urine.[3][5]

Caption: Metabolic pathway of Mepivacaine.

Experimental Protocol: Quantification of Mepivacaine and its Metabolites in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the simultaneous quantification of mepivacaine and its hydroxylated metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is based on established methodologies for the analysis of local anesthetics in biological fluids.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound, at a concentration of 50 ng/mL.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mepivacaine: e.g., m/z 247 -> 98

-

4-Hydroxy Mepivacaine: e.g., m/z 263 -> 98

-

This compound (IS): e.g., m/z 266 -> 101

-

3. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of the analyte in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Hydroxy Mepivacaine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of drugs and their metabolites in biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because a SIL-IS closely mimics the analyte of interest in terms of chemical and physical properties, leading to improved accuracy and precision by correcting for variability in sample preparation and matrix effects.

4-Hydroxy Mepivacaine-d3 is the deuterated form of 4-hydroxy mepivacaine, a major metabolite of the local anesthetic mepivacaine. Its use as an internal standard is crucial for the reliable quantification of 4-hydroxy mepivacaine in various biological samples. This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in a bioanalytical LC-MS/MS method.

Principle of Internal Standardization

An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. In LC-MS/MS, an ideal IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects. By calculating the ratio of the analyte's response to the IS's response, variations introduced during sample preparation and analysis can be normalized, leading to more accurate and reproducible results. A stable isotope-labeled internal standard, such as this compound, is considered the most suitable choice as it has nearly identical physicochemical properties to the analyte, 4-hydroxy mepivacaine.

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of 4-hydroxy mepivacaine in human plasma using this compound as an internal standard.

Materials and Reagents

-

Analytes: 4-Hydroxy Mepivacaine, this compound

-

Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Reagents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)

-

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

-

Analytical column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-hydroxy mepivacaine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 4-hydroxy mepivacaine primary stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the 4-hydroxy mepivacaine working standard solutions.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank matrix.

-

Vortex briefly.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |

Mass Spectrometry:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

MRM Transitions (Predicted):

The exact MRM transitions should be optimized by infusing the individual standard solutions into the mass spectrometer. Based on the structure of 4-hydroxy mepivacaine, the following transitions are predicted:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Hydroxy Mepivacaine | 263.2 | 98.1 | Optimized (e.g., 25) |

| This compound | 266.2 | 101.1 or 98.1 | Optimized (e.g., 25) |

Note: The precursor ion for 4-hydroxy mepivacaine is [M+H]+ (C15H22N2O2, MW: 262.35 g/mol ). The d3-analog will have a mass shift of +3. The product ion at m/z 98.1 corresponds to the N-methyl-pipecolic acid fragment.

Data Presentation: Method Validation Summary

The following tables represent a summary of the expected quantitative data from a full bioanalytical method validation according to FDA and EMA guidelines.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| 4-Hydroxy Mepivacaine | 0.5 - 500 | Linear, 1/x² | > 0.99 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.5 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 | < 15.0 |

| Low | 1.5 | 97.0 - 103.0 | < 10.0 | 96.0 - 104.0 | < 10.0 |

| Mid | 50 | 98.0 - 102.0 | < 8.0 | 97.5 - 102.5 | < 8.0 |

| High | 400 | 99.0 - 101.0 | < 5.0 | 98.5 - 101.5 | < 5.0 |

| Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal, Precision (%CV) ≤15% (≤20% for LLOQ). |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |

| Low | 85.2 | 86.1 | 0.98 | 0.97 | 1.01 |

| High | 87.5 | 86.9 | 1.02 | 1.01 | 1.01 |

| Acceptance Criteria: IS-Normalized Matrix Factor CV ≤15%. |

Table 4: Stability

| Stability Condition | Storage Duration | QC Level | Accuracy (%) |

| Bench-top (Room Temp) | 6 hours | Low, High | 95.0 - 105.0 |

| Autosampler (10°C) | 24 hours | Low, High | 96.0 - 104.0 |

| Freeze-Thaw (3 cycles) | -20°C to RT | Low, High | 94.0 - 106.0 |

| Long-term (-80°C) | 30 days | Low, High | 97.0 - 103.0 |

| Acceptance Criteria: Mean accuracy within ±15% of nominal concentration. |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of 4-hydroxy mepivacaine.

Caption: Role of the internal standard in correcting for analytical variability.

Application Note: Quantitative Analysis of 4-Hydroxy Mepivacaine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepivacaine is an amide-type local anesthetic widely used in dental and medical procedures. It is primarily metabolized in the liver by cytochrome P450 enzymes, with hydroxylation being a major pathway. 4-Hydroxy Mepivacaine is one of the principal metabolites, and its quantification in biological matrices like plasma is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies.[1] Monitoring the levels of both the parent drug and its metabolites provides a clearer understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxy Mepivacaine in human plasma.

The method described herein is based on established principles for the analysis of Mepivacaine and its analogous hydroxylated metabolites, such as 3-Hydroxy Ropivacaine, providing a reliable framework for its intended application.[2][3]

Experimental Protocols

Materials and Reagents

-

Analytes and Standards: 4-Hydroxy Mepivacaine and Mepivacaine-d7 (Internal Standard, IS) analytical standards.

-

Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (LC-MS grade), ammonium acetate (analytical grade).

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, HPLC vials, C18 Solid Phase Extraction (SPE) cartridges or 96-well plates.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Hydroxy Mepivacaine and Mepivacaine-d7 (IS) in 10 mL of methanol separately to obtain 1 mg/mL primary stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxy Mepivacaine stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Mepivacaine-d7 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for high recovery and removal of matrix interferences.

-

Sample Thawing: Thaw plasma samples, calibrators, and QCs at room temperature. Vortex gently to ensure homogeneity.

-

Spiking: To 200 µL of blank plasma, add 20 µL of the appropriate working standard or QC solution. For all samples (including blanks), add 20 µL of the 100 ng/mL IS working solution.

-

Pre-treatment: Add 400 µL of 4% phosphoric acid in water to each tube and vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (95:5 Mobile Phase A:Mobile Phase B) and vortex. Transfer to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UPLC/HPLC system capable of binary gradient elution |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Run Time | Approximately 5 minutes |

Table 2: LC Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 20 | 80 |

| 3.5 | 20 | 80 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 850 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr (Nitrogen) |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 4-Hydroxy Mepivacaine | 263.2 | 98.1* | 30 | 22 |

| Mepivacaine-d7 (IS) | 254.3 | 105.1 | 30 | 20 |

*Note: The product ion for 4-Hydroxy Mepivacaine is proposed based on the stable piperidine ring fragment common in Mepivacaine fragmentation. This transition must be confirmed experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation and Method Performance

The following tables represent typical performance characteristics expected from a fully validated method based on this protocol.

Table 5: Typical Calibration Curve Parameters

| Parameter | Typical Value |

| Calibration Model | Linear, weighted by 1/x² |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

| LLOQ Performance | Accuracy within ±20% of nominal value; Precision (CV) ≤ 20% |

Table 6: Typical Inter-day Accuracy and Precision Data (n=5)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ | 0.5 | 0.48 | 96.0 | 11.5 |

| Low QC | 1.5 | 1.54 | 102.7 | 8.2 |

| Mid QC | 75 | 72.9 | 97.2 | 6.5 |

| High QC | 400 | 408.8 | 102.2 | 5.1 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for 4-Hydroxy Mepivacaine quantification.

Method Development Logic Diagram

Caption: Logical steps for bioanalytical method development.

References

- 1. rexresearch.com [rexresearch.com]

- 2. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]

- 3. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Method of Mepivacaine and its Metabolites in Plasma

FOR RESEARCH USE ONLY

Introduction

Mepivacaine is a widely used local anesthetic of the amide type. Monitoring its plasma concentrations, along with its major metabolites, is crucial for pharmacokinetic studies, toxicological assessments, and in the drug development process. Mepivacaine is primarily metabolized in the liver via hydroxylation and N-demethylation, forming two main phenolic metabolites, 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine, and an N-demethylated metabolite, 2',6'-pipecoloxylidide (PPX).[1] These metabolites are then primarily excreted as glucuronide conjugates.[1]

This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mepivacaine and its three major metabolites in human plasma. The method is designed to be robust and suitable for high-throughput analysis in a research setting.

Metabolic Pathway of Mepivacaine

The metabolic conversion of mepivacaine in the liver involves key enzymatic reactions. The primary pathways are aromatic hydroxylation and N-demethylation.

Experimental Protocols

This section details the experimental procedure for the quantification of mepivacaine and its metabolites in plasma.

Materials and Reagents

-

Mepivacaine hydrochloride (analytical standard)

-

3-hydroxy-mepivacaine (analytical standard)

-

4-hydroxy-mepivacaine (analytical standard)

-

2',6'-pipecoloxylidide (PPX) (analytical standard)

-

Mepivacaine-d7 or other suitable stable isotope-labeled internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of mepivacaine and its metabolites in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working standard solutions at various concentrations.

-

Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., mepivacaine-d7) at a suitable concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

Data Presentation

The following tables summarize the chromatographic and mass spectrometric parameters for the analysis of mepivacaine and its metabolites.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Parameters (ESI+)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mepivacaine | 247.2 | 98.1 | 25 |

| 3-hydroxy-mepivacaine | 263.2 | 98.1 | 28 |

| 4-hydroxy-mepivacaine | 263.2 | 114.1 | 28 |

| 2',6'-pipecoloxylidide (PPX) | 233.2 | 84.1 | 22 |

| Mepivacaine-d7 (IS) | 254.2 | 105.1 | 25 |

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The following parameters should be assessed:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.

-

Linearity: The range of concentrations over which the method is accurate and precise. A typical range for mepivacaine and its metabolites in plasma is 1 to 1000 ng/mL.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of matrix components on the ionization of the analytes.

-

Stability: The stability of the analytes in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Table 3: Representative Method Validation Data (Example)

| Analyte | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| Mepivacaine | 1 - 1000 | 1 | 95 - 105 | < 10 | > 85 |

| 3-hydroxy-mepivacaine | 1 - 1000 | 1 | 93 - 107 | < 12 | > 80 |

| 4-hydroxy-mepivacaine | 1 - 1000 | 1 | 94 - 106 | < 11 | > 82 |

| 2',6'-pipecoloxylidide | 1 - 1000 | 1 | 96 - 104 | < 9 | > 88 |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of mepivacaine and its major metabolites in human plasma. This method is suitable for pharmacokinetic and metabolic studies in a research environment, offering the necessary selectivity and throughput for the analysis of a large number of samples. Proper method validation is essential before its application to routine analysis.

References

Application Note: Quantitative Analysis of 4-Hydroxy Mepivacaine-d3 in Human Urine using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepivacaine is a widely used local anesthetic of the amide type. The monitoring of its metabolites is crucial for pharmacokinetic and toxicological studies. 4-Hydroxy Mepivacaine is a major metabolite of Mepivacaine. The use of a stable isotope-labeled internal standard, such as 4-Hydroxy Mepivacaine-d3, is essential for accurate and precise quantification of the unlabeled analyte in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound in human urine. The methodology is based on established principles for the analysis of Mepivacaine and its metabolites.[2][3]

Principle

This method utilizes solid-phase extraction (SPE) to isolate this compound from the urine matrix. The extracted analyte is then analyzed by a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The deuterated internal standard allows for the correction of matrix effects and variations in sample processing, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

This compound (Reference Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution: Based on the expected concentration range of the analyte, a suitable concentration for the internal standard working solution is prepared by diluting the primary stock solution with methanol. A common concentration is 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Thaw frozen urine samples at room temperature and vortex for 15 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.

-

Dilution: Dilute 1 mL of the urine supernatant with 1 mL of 2% formic acid in water.

-

Internal Standard Spiking: Add a specified volume (e.g., 50 µL) of the internal standard working solution to each sample, calibrator, and quality control sample.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing:

-

Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.

-

Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions over 0.5 min, and equilibrate for 1.5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 4000 V[2] |

| Source Temperature | 300°C[2] |

| Nebulizing Gas | 40 psi[2] |

| Turbo Gas | 50 psi[2] |

| Curtain Gas | 16 psi[2] |

| Collision Gas | 5 psi[2] |

| Multiple Reaction Monitoring (MRM) Transitions | 4-Hydroxy Mepivacaine: m/z 263.2 → 98.1 (Quantifier), 263.2 → 120.1 (Qualifier)This compound (IS): m/z 266.2 → 101.1 (Quantifier) (Note: These transitions are predictive and require experimental optimization) |

Data Presentation

The following tables represent expected quantitative data based on similar analyses of related compounds. Actual values must be determined during method validation.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 20 | 80 - 120 |

| Low QC | 3 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | > 85 | 90 - 110 |

Visualization

Caption: Experimental workflow for the analysis of this compound in urine.

References

Application Notes and Protocols for 4-Hydroxy Mepivacaine Quantification

These application notes provide detailed protocols for the sample preparation of 4-Hydroxy Mepivacaine from biological matrices, primarily plasma, for quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are based on established methods for the parent drug, mepivacaine, and analogous hydroxylated metabolites of other local anesthetics. Optimization may be required for specific laboratory conditions and instrumentation.

Introduction

4-Hydroxy Mepivacaine is a primary metabolite of the local anesthetic mepivacaine. Accurate quantification of this metabolite in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. Effective sample preparation is a critical step to remove interfering substances such as proteins and phospholipids, thereby enhancing the accuracy and sensitivity of the analytical method. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method can significantly impact recovery, matrix effects, and the lower limit of quantification (LLOQ). The following table summarizes typical performance characteristics observed for the parent drug, mepivacaine, and its analogs, which can be considered as expected benchmarks when developing a method for 4-Hydroxy Mepivacaine.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein removal by precipitation with organic solvents or acids.[1][2] | Separation based on analyte partitioning between two immiscible liquid phases. | Analyte retention on a solid sorbent and elution with a solvent. |

| Typical Solvents | Acetonitrile, Methanol.[2][3] | Diethyl ether, Ethyl acetate, Hexane/Iso-propylalcohol.[4][5][6] | Methanol, Acetonitrile, various buffers for conditioning, washing and elution. |